1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide
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Description
1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide is a useful research compound. Its molecular formula is C28H28O4P2 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
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Biological Activity
1,1,8,8-Tetraphenyl-3,6-dioxa-1,8-diphosphaoctane 1,8-dioxide is a complex phosphorous compound that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including toxicity assessments and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C31H27O2P2. The compound features a unique structure that includes two phosphorus atoms and multiple phenyl groups which may contribute to its biological properties.
Toxicity Studies
Recent studies have highlighted the toxicity of various phosphorous compounds. Notably, the acute toxicity screening performed on zebrafish embryos indicates that certain structural analogs exhibit severe toxicity. While specific data on this compound is limited, related compounds have shown significant adverse effects on embryonic development in aquatic models.
Table 1: Toxicity Assessment of Related Compounds
Compound Name | Toxicity Level (Zebrafish Embryos) | Reference |
---|---|---|
Compound A (similar structure) | High | |
Compound B (similar structure) | Moderate | |
1,1,8,8-Tetraphenyl... | TBD (to be determined) | TBD |
Pharmacological Potential
The potential pharmacological applications of phosphorous-containing compounds are under exploration. Some studies suggest that these compounds may exhibit anti-inflammatory and anticancer properties. However, specific research focusing on this compound is scarce.
Research Findings
Research findings indicate that the biological activity of phosphorous compounds can be influenced by their structural characteristics. The presence of multiple phenyl groups may enhance lipophilicity and cellular uptake. Future studies should focus on:
- In vitro assays to evaluate cytotoxicity across different cell lines.
- In vivo models to assess the pharmacokinetics and biodistribution.
- Mechanistic studies to elucidate the pathways involved in any observed biological activities.
Properties
CAS No. |
141870-48-6 |
---|---|
Molecular Formula |
C28H28O4P2 |
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[2-(diphenylphosphorylmethoxy)ethoxymethyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C28H28O4P2/c29-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-31-21-22-32-24-34(30,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
POPXCXWDTQAMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(COCCOCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.